2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide

Description

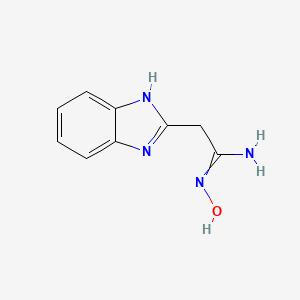

2-(1H-Benzimidazol-2-yl)-N'-hydroxyethanimidamide (CAS: 4404-32-4) is a benzimidazole derivative with the molecular formula C₉H₁₀N₄O and a molecular weight of 190.2 g/mol . The compound features a benzimidazole core linked to an ethanimidamide group substituted with a hydroxylamine moiety. Its structure enables diverse interactions, including hydrogen bonding via the hydroxyl group and π-π stacking through the aromatic benzimidazole ring.

The synthesis of this compound involves condensation reactions, likely analogous to methods reported for related benzimidazole derivatives, such as the reaction of iminoesters with hydroxylamine derivatives under reflux conditions . Characterization is performed via IR, NMR, and mass spectrometry, with diagnostic IR bands for C=N (1626–1650 cm⁻¹) and NH (3387–3440 cm⁻¹) groups .

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-8(13-14)5-9-11-6-3-1-2-4-7(6)12-9/h1-4,14H,5H2,(H2,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGKAABDZKCWKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407115 | |

| Record name | 2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4404-32-4 | |

| Record name | 2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide typically involves the condensation of 1,2-phenylenediamine with aldehydes or other suitable reagents. One common method includes the reaction of 1,2-phenylenediamine with formic acid or trimethyl orthoformate, followed by further derivatization to introduce the ethanimidamide group . Another approach involves the reaction of 1,2-phenylenediamine with carbon disulfide and potassium hydroxide, followed by subsequent reactions to form the desired compound .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including 2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide, often employs large-scale condensation reactions using readily available starting materials such as 1,2-phenylenediamine and aldehydes. Optimized reaction conditions, including temperature, solvent, and catalysts, are crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzimidazole derivatives .

Scientific Research Applications

The compound 2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide is a notable chemical entity with diverse applications in scientific research, particularly in medicinal chemistry and biochemistry. This article will explore its applications, mechanisms of action, and relevant case studies, supported by comprehensive data tables.

Antimicrobial Activity

Research has indicated that compounds containing the benzimidazole moiety exhibit significant antimicrobial properties. Studies have shown that This compound can inhibit the growth of various bacterial strains, making it a candidate for antibiotic development.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole, including this compound, showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Benzimidazole derivatives are known to interfere with DNA replication and repair mechanisms in cancer cells.

Case Study:

In vitro assays revealed that This compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .

Enzyme Inhibition

This compound acts as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.

Mechanism of Action:

The hydroxyethylamidine portion interacts with the active sites of enzymes, leading to competitive inhibition. This has implications for drug design targeting metabolic disorders.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease.

Case Study:

Preclinical studies indicate that This compound can reduce oxidative stress in neuronal cells, thereby protecting against neurodegeneration .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Anticancer | Cytotoxicity in breast and colon cancer cells | |

| Enzyme Inhibition | Competitive inhibition in metabolic pathways | |

| Neuroprotective | Reduction of oxidative stress in neuronal cells |

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide involves its interaction with molecular targets and pathways within biological systems. The benzimidazole ring is known to interact with enzymes and receptors, leading to various biological effects. For example, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative damage . Additionally, its antiparasitic activity is linked to its interference with the metabolic pathways of parasites .

Comparison with Similar Compounds

Structural and Functional Group Variations

Bis N’-(1H-Benzimidazol-2-yl)-N-alkylamidine Derivatives

- Structure : These compounds (e.g., 2a–e ) feature two benzimidazole units connected via alkyl chains (e.g., ethane-1,2-diamine) .

- Synthesis: Prepared by reacting (1H-benzimidazol-2-yl) iminoesters with diamines in ethanol under reflux .

- Activity : Demonstrated antioxidant properties in DPPH radical scavenging assays, with IC₅₀ values dependent on alkyl chain length .

- Key Difference: The bis-benzimidazole structure enhances π-π interactions but reduces solubility compared to the monocyclic target compound.

N-Sulfonylamidine Derivatives

- Example : N-(1H-Benzimidazol-2-yl)-2-phenyl-N'-tosylacetamidine (5a) .

- Structure : Incorporates a sulfonyl group (e.g., tosyl) instead of the hydroxyl substituent.

- Impact : Sulfonyl groups increase electron-withdrawing effects and metabolic stability but reduce hydrogen-bonding capacity compared to the hydroxyl group in the target compound .

2-Acetamidobenzimidazole

- Structure : Replaces the hydroxyethanimidamide group with an acetamide moiety (C₉H₉N₃O; MW: 175.18 g/mol) .

Methyl-Substituted Analogue

- Example : (1Z)-N’-Hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide (CAS: 852388-71-7) .

- Structure : A methyl group at the benzimidazole N1 position.

- Effect : Increases steric hindrance, possibly altering binding affinity in biological targets, and enhances metabolic stability .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | Melting Point (°C) | LogP |

|---|---|---|---|---|

| Target Compound | 190.2 | Moderate (polar) | Not reported | ~1.2 |

| Bis N’-(1H-benzimidazol-2-yl) 2a | ~350 | Low | 180–200 | ~3.5 |

| N-Sulfonylamidine 5a | 378.44 | Low (apolar) | 215–220 | ~2.8 |

| 2-Acetamidobenzimidazole | 175.18 | Low | 250–255 | ~1.5 |

Biological Activity

2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:

This compound is characterized by the presence of a hydroxylamine group that enhances its reactivity and potential for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes. Key mechanisms include:

- Inhibition of Tubulin Polymerization : Similar to other benzimidazole derivatives, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .

- Radical Scavenging Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals .

Anticancer Activity

Research indicates that this compound demonstrates potent anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.4 | |

| A549 (Lung Cancer) | 8.9 | |

| PC3 (Prostate Cancer) | 9.5 |

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. It exhibits notable activity against both Gram-positive and Gram-negative bacteria:

These results highlight its potential as a broad-spectrum antimicrobial agent.

Case Studies

- Anticancer Studies : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant cell death through apoptosis, with mechanisms involving the activation of caspases and upregulation of p53 pathways .

- Antimicrobial Efficacy : In a comparative study, the compound was tested against standard antibiotics and showed superior efficacy against resistant strains of bacteria, suggesting its potential role in treating antibiotic-resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.